2-甲基-5-硝基苯胺水合物

描述

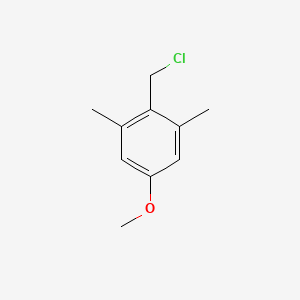

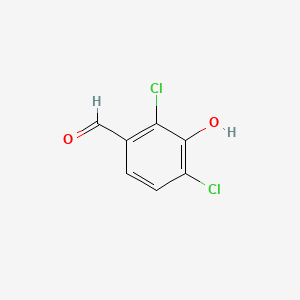

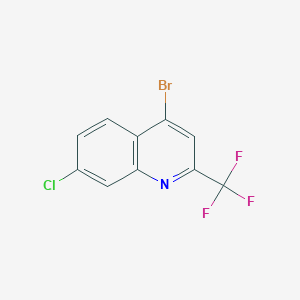

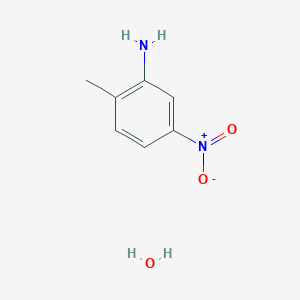

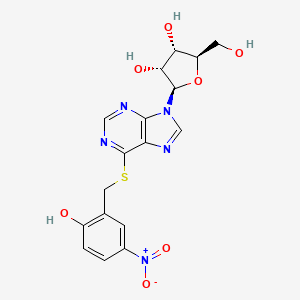

2-Methyl-5-nitroaniline hydrate is a chemical compound with the linear formula CH3C6H3(NO2)NH2 · xH2O . It is also known as Fast Scarlet G base . It is one of the laser-induced decomposition products of Pigment Red 22 and Pigment Red 9, which are widely used azo compounds .

Synthesis Analysis

2-Methyl-5-nitroaniline hydrate can be synthesized by the nitration of 2-methylaniline with a mixture of nitric acid and sulfuric acid. This reaction can be carried out under different conditions, including temperature, time, and acid concentration, to obtain a higher yield.Molecular Structure Analysis

The molecular weight of 2-Methyl-5-nitroaniline hydrate is 152.15 (anhydrous basis) . The SMILES string representation is O.Cc1ccc (cc1N) [N+] ( [O-])=O . The electron charge distribution of 2-methyl-5-nitroaniline has been investigated from high-resolution single crystal X-ray data and ab initio calculations .Chemical Reactions Analysis

2-Methyl-5-nitroaniline may be used as an analytical reference standard for the surfactant-mediated transformations (−254nm) of 2,4-dinitrotoluene .Physical and Chemical Properties Analysis

2-Methyl-5-nitroaniline hydrate is a white crystalline powder with a melting point of around 96 °C (dec.) (lit.) . It is soluble in water, ethanol, and chloroform but is insoluble in benzene and ether.科学研究应用

有机合成

2-甲基-5-硝基苯胺中同时存在硝基(-NO2)和胺基(-NH2)表明其有可能作为多种有机合成的起始原料。它可以作为染料、颜料和药物合成中的中间体 .

染料制造

2-甲基-5-硝基苯胺水合物用作颜料红 17(C.I. 12 390)和颜料红 22(C.I. 12 315)的合成中间体 。这些颜料在染料行业中得到广泛应用。

制药行业

在制药行业,2-甲基-5-硝基苯胺水合物可以用作各种药物合成的前体 。硝基可以用各种还原剂还原为氨基,然后用于合成各种药物化合物。

分析标准

2-甲基-5-硝基苯胺可用作分析2,4-二硝基甲苯表面活性剂介导转化的分析标准 。这使得它在分析化学中对于仪器校准和方法验证具有价值。

安全和危害

作用机制

Target of Action

2-Methyl-5-nitroaniline hydrate, also known as Fast Scarlet G base , is a compound that has been used in the chemical industry It’s important to note that the identification of a compound’s primary targets is a complex process that often requires extensive biochemical and molecular biology experiments.

Mode of Action

It is known that nitroanilines, in general, can undergo various chemical transformations, including reductive transformations . These transformations can lead to a variety of products, including amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . The exact interactions of 2-Methyl-5-nitroaniline hydrate with its potential targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that nitroanilines can participate in various chemical reactions, potentially affecting multiple biochemical pathways

Result of Action

It is known that nitroanilines can undergo various chemical transformations, potentially leading to a variety of products These products could potentially have various effects at the molecular and cellular levels

Action Environment

The action of 2-Methyl-5-nitroaniline hydrate can potentially be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can affect the chemical reactions that this compound undergoes . .

生化分析

Cellular Effects

For instance, some nitroanilines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitroanilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-methyl-5-nitroaniline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWBNDIWBWVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583640 | |

| Record name | 2-Methyl-5-nitroaniline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304851-86-3 | |

| Record name | 2-Methyl-5-nitroaniline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)